
6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride is a chemical compound. It is related to 6-(aminomethyl)-4-pyrimidinol hydrochloride, which has a molecular weight of 161.59 and is stored at room temperature . The IUPAC name for this compound is 6-(aminomethyl)pyrimidin-4-ol hydrochloride .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, the synthesis of epinastine hydrochloride involves a compound (6-aminomethyl-6,11-dihydro-5H-dibenzo [b, e] azepine maleate) as the initial raw material . Another method involves the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Molecular Structure Analysis
The molecular structure of this compound can be inferred from related compounds. For example, 6-(Aminomethyl)nicotinonitrile dihydrochloride has a molecular formula of C7H9Cl2N3, an average mass of 206.072 Da, and a monoisotopic mass of 205.017349 Da .Chemical Reactions Analysis
Amines, such as the one in this compound, are known to react with acid chlorides or acid anhydrides to form amides . They can also react with sulfonyl groups to form sulfonamides under alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-Aminobenzoic acid is a white solid, slightly soluble in water, and consists of a benzene ring substituted with amino and carboxyl groups . Amino acids, which share some similarities with this compound, have been found to interact with various solution components, affecting their volumetric and viscometric properties .科学的研究の応用
Structural Characterization and Inhibitory Potential
One study focused on the structural characterization of dihydropyrimidine derivatives, closely related to 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride, exploring their potential as dihydrofolate reductase (DHFR) inhibitors. X-ray diffraction analysis and molecular docking simulations were employed to assess these compounds' inhibitory capabilities against the human DHFR enzyme (Al-Wahaibi et al., 2021).
Antiviral Activity
Another research examined derivatives of 6-hydroxypyrimidines, including those with methylsulfanyl groups, for their potential antiviral properties. The study found that certain isomers derived from these compounds exhibited significant antiviral activity against a range of viruses, including herpes and HIV (Holý et al., 2002).
Dual Inhibition Properties
A study on the synthesis of analogues of thieno[2,3-d]pyrimidine, which shares structural similarities with the compound of interest, demonstrated potent dual inhibitory activities against human thymidylate synthase (TS) and DHFR. This suggests the potential for these types of compounds in therapeutic applications (Gangjee et al., 2008).
Novel Thiopyrimidine-Glucuronide Compounds
A synthesis of novel thiopyrimidine-glucuronide compounds, which include derivatives similar to 6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride, was described in another study. These compounds showed promising biological activities (Wanare, 2022).
Antifilarial Agents
A series of dihydropyrimidines, structurally related to the compound , were synthesized and evaluated for their antifilarial activity. One of the compounds showed promising activity against adult parasites of the human lymphatic filarial parasite Brugia malayi (Singh et al., 2008).
Crystal Structures and Molecular Interactions
The crystal structures and hydrogen-bonded aggregations of various derivatives of 2,4-dihydropyrimidine were analyzed, providing insights into the molecular interactions and potential applications of these compounds in pharmaceuticals and material science (Trilleras et al., 2008).
Safety and Hazards
将来の方向性
The future directions for research on this compound could involve exploring its potential applications. For instance, a radical approach to the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters has been reported, allowing for a formal anti-Markovnikov alkene hydromethylation . This could potentially be applied to the compound . Additionally, the transformation of amino acids into amino acid methyl esters has been explored, which could provide insights for future research on this compound .
作用機序
- Additionally, it interacts with other proteins, including histamine H2 and H3 receptors, as well as S100 proteins (such as S100-A1, S100-A12, S100-B, and S100-A13) .
- Anti-Allergic Activity : Structurally similar to doxepin, it exhibits minimal anti-allergic activity .
- Downstream effects include reduced vasodilation, decreased vascular permeability, and alleviation of allergic symptoms .
- Cellular Effects : Alleviation of ocular itching (allergic conjunctivitis) and rhinitis (seasonal allergic rhinitis) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
6-(aminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAITUJWZUQPPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)


![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
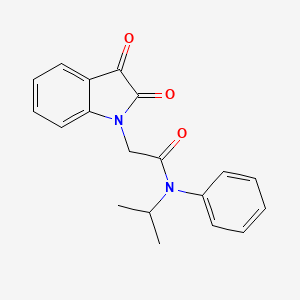
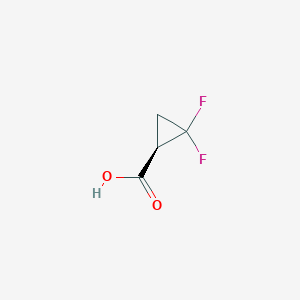
![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methoxyphenyl)methanone](/img/structure/B2367420.png)
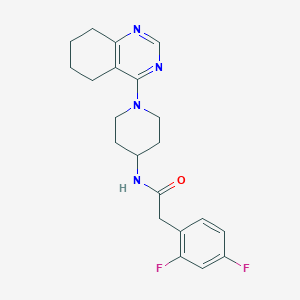
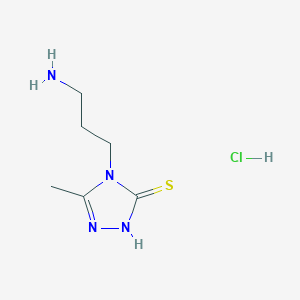
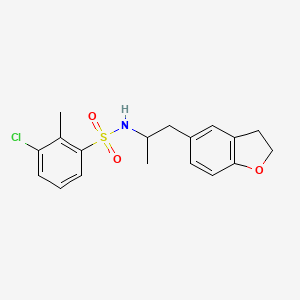
![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

![3-fluoro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2367432.png)